6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of a nitro group at the 6th position and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine can be synthesized through several methods. One common approach involves the reduction of 6-nitroquinoline. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the nitration of 1,2,3,4-tetrahydroquinoline followed by amination at the 4th position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and Pd/C catalyst for reduction reactions.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Scientific Research Applications
6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,2,3,4-tetrahydroquinoline: Similar structure but with an amino group instead of a nitro group.
1,2,3,4-Tetrahydroquinoline: Lacks the nitro and amino groups, serving as a simpler analog.
6-Nitroquinoline: Contains a nitro group but lacks the tetrahydro structure.
Uniqueness
6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of both nitro and amine groups on the tetrahydroquinoline scaffold. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C9H11N3O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-2,5,8,11H,3-4,10H2 |
InChI Key |
MCPGWUALRHBYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1N)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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